This compound belongs to a class of molecules known as amino acids and their derivatives, specifically modified amino acids that can be used in peptide synthesis and other biochemical applications. It is primarily utilized in research settings for its potential applications in drug development and biochemical studies.
The synthesis of 6-((2-((tert-butoxycarbonyl)amino)ethyl)amino)-6-oxohexanoic acid typically involves several steps, including the protection of the amino group with a tert-butoxycarbonyl group, followed by the introduction of the ethylamine moiety.
The molecular structure of 6-((2-((tert-butoxycarbonyl)amino)ethyl)amino)-6-oxohexanoic acid consists of:
The structure can be represented using SMILES notation: O=C(O)CCCCC(NCCNC(OC(C)(C)C)=O)=O
.
The compound can participate in various chemical reactions typical for amino acids and their derivatives:
The mechanism of action for 6-((2-((tert-butoxycarbonyl)amino)ethyl)amino)-6-oxohexanoic acid primarily relates to its role in peptide synthesis and its interactions within biological systems.
6-((2-((tert-butoxycarbonyl)amino)ethyl)amino)-6-oxohexanoic acid has several applications in scientific research:
CAS No.: 21962-62-9
CAS No.: 17430-12-5
CAS No.: 4350-83-8
CAS No.: 204571-52-8
CAS No.: 73391-27-2
CAS No.: 14679-41-5